1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine is a chemical compound with the molecular formula and a molecular weight of approximately 322.16 g/mol. This compound is notable for its structural features, including a bromine atom and a trifluoromethyl group attached to a phenyl ring, as well as a piperidine moiety. The compound is utilized primarily in research settings, particularly in the fields of medicinal chemistry and organic synthesis due to its unique properties and potential applications.
1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine falls under the classification of organic compounds, specifically as an aromatic amine due to the presence of the piperidine ring and the phenyl group. It is also categorized as a halogenated compound due to the bromine substituent.
The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine typically involves several steps:
The synthesis may involve palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds in complex organic molecules . The specific reaction conditions such as temperature, pressure, and reaction time can significantly influence yield and purity.
The molecular structure of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine can be represented using various chemical notation systems:
InChI=1S/C13H15BrF3N/c1-9-4-6-18(7-5-9)12-3-2-10(8-11(12)14)13(15,16)17/h2-3,8-9H,4-7H2,1H3
CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br
The compound features a complex structure characterized by:
1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine can undergo various chemical reactions typical for aryl halides:
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group, which stabilizes negative charge during nucleophilic attack. This property makes it an attractive substrate for further functionalization in organic synthesis .
The mechanism of action for reactions involving 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine typically follows these steps:
Kinetic studies may reveal insights into reaction rates and mechanisms, particularly how substituents influence reactivity patterns.
1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine exhibits several notable physical properties:
The compound is characterized by:
1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine serves various roles in scientific research:
Future research could explore additional applications in agrochemicals or advanced materials science, leveraging its unique chemical characteristics for innovative solutions .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: